molecular formula C7H16O3 B1591789 Heptane-1,2,7-triol CAS No. 37939-50-7

Heptane-1,2,7-triol

Cat. No. B1591789
CAS RN: 37939-50-7
M. Wt: 148.2 g/mol
InChI Key: CTRCJSPDRXFNNN-UHFFFAOYSA-N
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Description

Heptane-1,2,7-triol is a type of fatty alcohol . It is an organic compound with the molecular formula C7H16O3 . The average mass of Heptane-1,2,7-triol is 148.200 Da .


Molecular Structure Analysis

The molecular structure of Heptane-1,2,7-triol consists of a heptane backbone with three hydroxyl (-OH) groups attached at the 1st, 2nd, and 7th carbon atoms .


Physical And Chemical Properties Analysis

Heptane-1,2,7-triol is a white crystalline powder . It has a molecular weight of 148.2 g/mol.

Scientific Research Applications

Intramolecular Hydrogen Bonding

Heptane-1,2,7-triol is involved in the study of intramolecular hydrogen bonding. Research has shown that compounds like heptane-1,4,7-triol exhibit intramolecular hydrogen bonds, with evidence suggesting cyclic structures in certain solvents (Kuhn & Bowman, 1961).

Chemistry of Metallacyclobutanones

This compound is significant in the chemistry of metallacyclobutanones. It reacts with certain platinum(II) carbonate complexes, leading to the formation of platinacyclobutan-3-one complexes, which are important in the field of organometallic chemistry (Imran et al., 1985).

Chelation with Metal Ions

Heptane-1,2,7-triol derivatives are used in synthesizing divalent metal chelates, which are studied for their structural and spectroscopic properties. These studies contribute to understanding the coordination chemistry of metals (Sagara, Kobayashi, & Ueno, 1973).

Oxidation and Auto-ignition Studies

In combustion research, heptane derivatives are used to study oxidation and auto-ignition, providing insights into the combustion process and knock in engines, which is crucial for improving engine efficiency and reducing emissions (Minetti et al., 1995).

Crystal Structure Analysis

The crystal structure of heptane-1,2,3-triol, a related compound, has been determined, aiding in the understanding of molecular conformations and intermolecular interactions in small amphiphilic compounds (Müller-Fahrnow et al., 1989).

Polymerization Research

Heptane-1,2,7-triol derivatives are utilized in the study of polymerization, contributing to the development of new polymeric materials with unique properties such as volume shrinkage or expansion during polymerization (Hall & Yokoyama, 1980).

Safety And Hazards

Heptane-1,2,7-triol, like other chemicals, should be handled with care. It’s important to use personal protective equipment, ensure adequate ventilation, and avoid all sources of ignition . It may cause skin irritation and drowsiness or dizziness .

properties

IUPAC Name

heptane-1,2,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c8-5-3-1-2-4-7(10)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCJSPDRXFNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(CO)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599436
Record name Heptane-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptane-1,2,7-triol

CAS RN

37939-50-7
Record name Heptane-1,2,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Ramachary, KS Shruthi - The Journal of Organic Chemistry, 2016 - ACS Publications
Herein, for the first time, a combination of l-amino acid, (R)-5,5-dimethyl thiazolidinium-4-carboxylate (l-DMTC) with simple Brønsted acid TFA is reported as the suitable synergistic …
Number of citations: 16 pubs.acs.org

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